

Comparing the electrochemical behavior of steel protected by different aminophenol isomers

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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol

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A Comparative Analysis of Aminophenol Isomers for Electrochemical Steel Protection

A comprehensive guide for researchers on the corrosion inhibition performance of ortho-, meta-, and para-aminophenol on steel surfaces, supported by experimental data.

This guide provides a detailed comparison of the electrochemical behavior of steel protected by the three structural isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). The efficacy of these isomers as corrosion inhibitors is evaluated based on data from various electrochemical and surface analysis techniques. This document is intended for researchers and scientists in the fields of materials science, corrosion engineering, and drug development who are seeking to understand the relative performance of these compounds in protecting steel from corrosion.

Comparative Performance of Aminophenol Isomers

The effectiveness of aminophenol isomers as corrosion inhibitors for steel is significantly influenced by the position of the amino (-NH2) and hydroxyl (-OH) groups on the benzene ring. These functional groups act as adsorption centers, forming a protective layer on the metal surface that mitigates corrosion. The relative positions of these groups in the ortho, meta, and para isomers lead to differences in their chelating ability, electron density distribution, and steric hindrance, which in turn affect their inhibition efficiency.



Generally, the inhibition efficiency of the aminophenol isomers, particularly in their polymerized form, has been found to follow the order: p-aminophenol > o-aminophenol > m-aminophenol.[1] This is attributed to the molecular structure of p-aminophenol, which allows for the formation of a more compact and adherent protective film on the steel surface.

However, it is important to note that the performance of these isomers can be highly dependent on the specific environmental conditions, such as the corrosive medium (e.g., HCl, H2SO4, or NaCl solution) and whether the inhibitor is used as a monomer or as an electropolymerized coating.[2] For instance, while o-aminophenol and m-aminophenol have been shown to act as cathodic inhibitors in hydrochloric acid, they have also been observed to potentially accelerate corrosion in sulfuric acid environments. In some cases, o-aminophenol has been reported to act as a corrosion accelerator even in HCl.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the corrosion inhibition performance of aminophenol isomers on steel.

Table 1: Corrosion Inhibition Efficiency of Poly(aminophenol) Isomers in 1M HCI[1]

Inhibitor (Concentration)	Corrosion Potential (Ecorr) (mV vs. SCE)	Corrosion Current Density (Icorr) (µA/cm²)	Inhibition Efficiency (%)
Blank (1M HCl)	-479	1122	-
Poly(o-aminophenol) (250 mg/L)	-483	64	94.3
Poly(m-aminophenol) (250 mg/L)	-485	87	92.2
Poly(p-aminophenol) (250 mg/L)	-481	39	96.5

Table 2: Electrochemical Parameters for Poly(m-aminophenol) Coated Mild Steel in 3.5% NaCl[3]



Sample	Corrosion Potential (Ecorr) (V vs. SCE)	Corrosion Current Density (Icorr) (µA/cm²)	Corrosion Rate (mpy)
Uncoated Low Carbon Steel	-0.654	87	4.28
Poly(m-aminophenol) Coated Steel	-0.598	1.34	2.14

Table 3: Corrosion Rate and Inhibition Efficiency of 4-Aminophenol (p-AP) in 1M H2SO4 at 313 K[4]

Inhibitor Concentration (ppm)	Corrosion Rate (mmpy)	Inhibition Efficiency (%)
0	425	-
200	200	52.9
400	150	64.7
600	100	76.5
800	50	88.2

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the corrosion inhibition performance of the aminophenol isomers.

Potentiodynamic Polarization

Potentiodynamic polarization studies are conducted to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) of the steel samples.[1]

• Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers, degreased with acetone, and rinsed with distilled water before being dried.



- Electrochemical Cell: A three-electrode cell is used, with the mild steel specimen as the
 working electrode, a platinum foil as the counter electrode, and a saturated calomel
 electrode (SCE) as the reference electrode.
- Test Solution: The corrosive medium, such as 1M HCl, is prepared.[1]
- Measurement: The working electrode is immersed in the test solution for a stabilization period to attain a steady open circuit potential. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential at a specific scan rate.
- Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr uninhibited Icorr inhibited) / Icorr uninhibited] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the formation of a protective film on the metal surface and to determine the charge transfer resistance.[5][6]

- Electrochemical Setup: The same three-electrode cell as in potentiodynamic polarization is used.
- Measurement: The measurements are performed at the open circuit potential. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., from 100 kHz to 10 mHz).
- Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The
 data can be fitted to an equivalent electrical circuit model to determine parameters such as
 the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance
 (Cdl). An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition.

Weight Loss Method

The weight loss method is a straightforward technique to determine the corrosion rate.[4][7]

• Specimen Preparation: Pre-weighed mild steel specimens are prepared as described above.

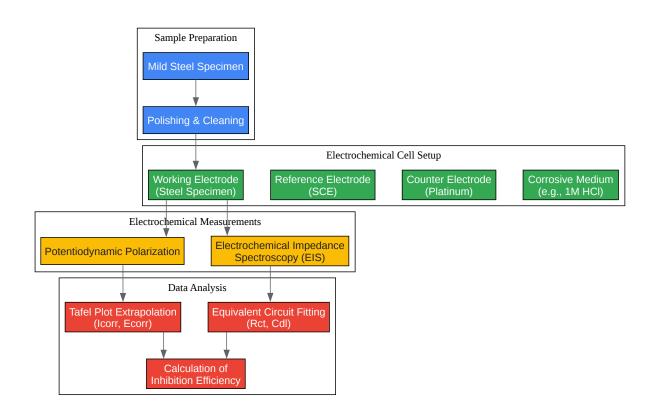


- Immersion Test: The specimens are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.
- Final Measurement: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.
- Calculation: The corrosion rate (CR) is calculated from the weight loss using the formula: CR
 = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the specimen, T is the immersion time, and D is the density of the metal. The inhibition efficiency is calculated based on the reduction in the corrosion rate.

Visualizations

Experimental Workflow for Electrochemical Analysis



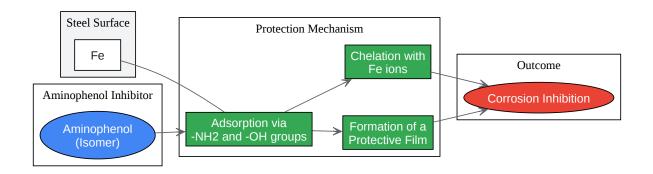


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Caption: Workflow for electrochemical analysis of corrosion inhibition.

Proposed Mechanism of Corrosion Inhibition





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Caption: Proposed mechanism of aminophenol corrosion inhibition.

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